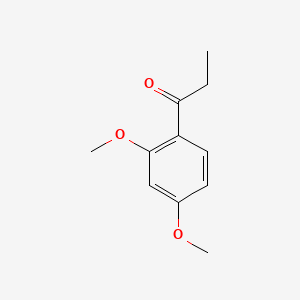

2',4'-Dimethoxypropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQBCIDZSELDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232167 | |

| Record name | 2',4'-Dimethoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-00-5 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dimethoxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethoxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4'-Dimethoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′,4′-Dimethoxypropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYJ6T4Z7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',4'-Dimethoxypropiophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxypropiophenone, with the CAS number 831-00-5, is an aromatic ketone that has garnered significant interest in the field of organic synthesis. Its structure, characterized by a propiophenone backbone with two methoxy groups at the 2' and 4' positions of the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly flavonoids and other biologically active compounds. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, chemical and physical properties, and its applications in modern research and development.

Discovery and Historical Context

The first documented synthesis of 2',4'-Dimethoxypropiophenone appears to date back to the early 20th century. A publication in the Journal of the American Chemical Society in 1931 is among the earliest references to this compound, suggesting its discovery and initial characterization occurred during a period of burgeoning exploration in synthetic organic chemistry[1]. The primary method for its synthesis, established early in its history, is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This classic reaction allows for the direct introduction of an acyl group onto an aromatic ring, a process that was, and still is, fundamental to the construction of a vast array of organic molecules.

Chemical and Physical Properties

2',4'-Dimethoxypropiophenone is a solid at room temperature, with a melting point in the range of 78-80°C[2][3]. It is largely insoluble in water but soluble in common organic solvents. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₃ | [2] |

| Molar Mass | 194.23 g/mol | [2] |

| CAS Number | 831-00-5 | [2] |

| Appearance | Solid | |

| Melting Point | 78-80 °C | [2][3] |

| Boiling Point | ~295 °C at 760 mmHg (estimated) | |

| Solubility | Insoluble in water, soluble in organic solvents |

Spectroscopic data is essential for the identification and characterization of 2',4'-Dimethoxypropiophenone. Key spectral features are summarized below:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the methoxy groups, and signals in the aromatic region corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the ethyl group, the two methoxy carbons, and the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1670-1680 cm⁻¹, and bands corresponding to C-O stretching of the methoxy groups and C-H bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23) and characteristic fragmentation patterns.

Comprehensive, experimentally determined spectroscopic data for 2',4'-Dimethoxypropiophenone is available in public databases such as PubChem and SpectraBase[4].

Synthesis of 2',4'-Dimethoxypropiophenone

The most common and historically significant method for the synthesis of 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction involves the reaction of 1,3-dimethoxybenzene with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.

Caption: Mechanism of Friedel-Crafts Acylation for 2',4'-Dimethoxypropiophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The following is a representative experimental protocol for the synthesis of 2',4'-Dimethoxypropiophenone via Friedel-Crafts acylation.

Materials:

-

1,3-Dimethoxybenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Propionyl Chloride: Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane.

-

Formation of the Acylium Ion: The mixture is stirred at 0-5 °C for a short period to allow for the formation of the acylium ion complex.

-

Addition of 1,3-Dimethoxybenzene: A solution of 1,3-dimethoxybenzene in anhydrous dichloromethane is added dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2',4'-Dimethoxypropiophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most prevalent method, other synthetic strategies have been explored. One such method involves the reaction of respropiophenone (2,4-dihydroxypropiophenone) with a methylating agent like dimethyl sulfate in the presence of a base[5]. This approach is a two-step process involving the initial synthesis of the dihydroxypropiophenone followed by etherification.

Applications in Organic Synthesis

2',4'-Dimethoxypropiophenone is a key intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.

Synthesis of Chalcones

A primary application of 2',4'-Dimethoxypropiophenone is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones. Chalcones are a class of flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 2',4'-dimethoxy substitution pattern in the starting propiophenone influences the electronic properties and reactivity of the resulting chalcone, which can in turn affect its biological activity.

Caption: General scheme for the synthesis of chalcones from 2',4'-Dimethoxypropiophenone.

Precursor to Heterocyclic Compounds

The chalcones derived from 2',4'-Dimethoxypropiophenone can be further utilized as synthons for the construction of various heterocyclic ring systems, such as pyrazolines, isoxazoles, and pyrimidines. These heterocyclic scaffolds are prevalent in many approved drugs and are of great interest to medicinal chemists.

Conclusion

2',4'-Dimethoxypropiophenone is a synthetically versatile aromatic ketone with a history rooted in the foundational principles of organic chemistry. Its preparation via the robust Friedel-Crafts acylation remains a staple in synthetic laboratories. The true value of this compound lies in its role as a key building block for the synthesis of a diverse array of biologically active molecules, particularly chalcones and their heterocyclic derivatives. As research in drug discovery and materials science continues to advance, the demand for such versatile intermediates is likely to persist, ensuring the continued relevance of 2',4'-Dimethoxypropiophenone in the field of chemical synthesis.

References

-

Journal of the American Chemical Society, 1931, vol. 53, p. 4149,4154. [Link]

-

2',4'-Dimethoxypropiophenone. SpectraBase. [Link]

-

2' 4'-DIMETHOXYPROPIOPHENONE 97 | CAS: 831-00-5. Finetech Industry Limited. [Link]

-

2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020. PubChem. [Link]

-

2',4'-dimethoxypropiophenone. Stenutz. [Link]

Sources

- 1. 831-00-5_2',4'-二甲氧基苯丙酮CAS号:831-00-5_2',4'-二甲氧基苯丙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2',4'-Dimethoxypropiophenone: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2',4'-Dimethoxypropiophenone (CAS No. 831-00-5), a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed spectral analysis for characterization, robust synthetic protocols, and its emerging applications for researchers, chemists, and drug development professionals. The document is structured to deliver not just data, but also expert insights into the causality behind experimental methodologies and the strategic importance of this molecule in developing more complex chemical entities.

Introduction to 2',4'-Dimethoxypropiophenone

2',4'-Dimethoxypropiophenone, systematically named 1-(2,4-dimethoxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two methoxy groups on the phenyl ring at positions 2 and 4.[1][2] This substitution pattern renders the aromatic ring electron-rich and highly activated, making it a versatile substrate for various chemical transformations. Its structural motifs—the reactive ketone group, the stable ether linkages, and the activated aromatic ring—make it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[] Understanding its properties and reactivity is crucial for leveraging its full synthetic potential.

Caption: Chemical structure and key functional groups of 2',4'-Dimethoxypropiophenone.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. They dictate reaction conditions, purification strategies, and formulation approaches. The properties of 2',4'-Dimethoxypropiophenone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 831-00-5 | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][4][5] |

| Molecular Weight | 194.23 g/mol | [1][2][4] |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-1-one | [2][5] |

| Appearance | Solid | [6] |

| Melting Point | 76-80 °C | [4] |

| Boiling Point | No data available | [][7] |

| Solubility | No specific data available; expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. |

Spectral Data and Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectral signatures for 2',4'-Dimethoxypropiophenone, providing a basis for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of hydrogen atoms.

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.4-7.8 ppm). The proton at the C6 position, being ortho to the acyl group, will be the most deshielded. The protons at C3 and C5 will appear at higher fields due to the electron-donating effect of the methoxy groups.

-

Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups (~3.8-3.9 ppm), as they are in different chemical environments.

-

Ethyl Protons (5H): The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a quartet (~2.9 ppm), while the terminal methyl protons (-CH₃) will be a triplet (~1.2 ppm) due to coupling with the methylene group.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by mapping the carbon skeleton.

-

Carbonyl Carbon: A characteristic signal in the downfield region (~198-202 ppm).

-

Aromatic Carbons: Six distinct signals are expected. The carbons bearing the methoxy groups (C2, C4) will be significantly shielded, while the carbon attached to the acyl group (C1) will be deshielded.

-

Methoxy Carbons: Two signals around 55-56 ppm.

-

Ethyl Carbons: Signals for the methylene (~36 ppm) and methyl (~8 ppm) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone conjugated with the benzene ring.

-

C-O Stretch (Ethers): Strong bands around 1200-1275 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ (alkyl-aryl ether).

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 194 , corresponding to the molecular weight of the compound.[2][5]

-

Key Fragments: The primary fragmentation is the alpha-cleavage of the ethyl group, resulting in a stable acylium ion at m/z = 165 .[2] This fragment is a key diagnostic peak. Further fragmentation of the dimethoxybenzoyl cation can also be observed.

Synthesis and Chemical Reactivity

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially viable method for preparing 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[8] This electrophilic aromatic substitution reaction uses propionyl chloride or propionic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Design: The two methoxy groups on 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. Acylation occurs predominantly at the C4 position (para to one methoxy group and ortho to the other), which is sterically more accessible than the C2 or C6 positions. Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.

Caption: Workflow for the Friedel-Crafts acylation synthesis of 2',4'-Dimethoxypropiophenone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula and cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to form the acylium ion complex.

-

Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine. Rationale: The base wash removes any unreacted acidic species, while the brine wash aids in removing residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2',4'-Dimethoxypropiophenone.

Applications in Research and Drug Development

The utility of 2',4'-Dimethoxypropiophenone extends beyond its role as a simple chemical. Its structure is a privileged scaffold in medicinal chemistry.

-

Synthetic Intermediate: It is a crucial precursor for synthesizing more complex molecules. The ketone functionality can be readily converted into an alcohol, an amine, or a variety of heterocyclic systems. The electron-rich aromatic ring can undergo further substitutions, allowing for diverse molecular architectures.

-

Medicinal Chemistry Scaffold: The dimethoxyphenyl moiety is present in numerous biologically active natural products and synthetic drugs. This scaffold can be utilized in pharmacophore-based drug design to develop novel therapeutic agents. For instance, related dihydroxyacetophenone derivatives have been explored as potent enzyme inhibitors, highlighting the potential of this chemical class.

-

Pharmacophore Modeling: In computer-aided drug design, 2',4'-Dimethoxypropiophenone can serve as a fragment or starting point for designing ligands that target specific biological receptors. The methoxy groups can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions, which are key features in many pharmacophore models.

Caption: Logical workflow from 2',4'-Dimethoxypropiophenone to a drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 2',4'-Dimethoxypropiophenone is essential to ensure personnel safety.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Exclamation Mark) | |

| Signal Word: Warning | |

| Hazard Statements: | |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage: | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture contamination.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2',4'-Dimethoxypropiophenone is more than a simple organic compound; it is a versatile and valuable tool for the modern chemist. Its well-defined physicochemical properties, predictable spectral characteristics, and straightforward synthesis make it an ideal intermediate. For drug development professionals, its structure offers a promising scaffold for the design of novel therapeutics. This guide has provided the core technical knowledge required to handle, synthesize, and strategically apply 2',4'-Dimethoxypropiophenone in a research and development setting.

References

-

Stenutz, R. (n.d.). 2',4'-dimethoxypropiophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-dimethoxy-1-prop-1-enylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70020, 2',4'-Dimethoxypropiophenone. Retrieved from [Link]

-

Kasturi, T. R., & Thomas, M. (1968). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Indian Journal of Chemistry, 6, 227-231. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2' 4'-DIMETHOXYPROPIOPHENONE 97 | CAS: 831-00-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 1-Propanone, 1-(2,4-dimethoxyphenyl)- [webbook.nist.gov]

- 6. 2',4'-dimethoxypropiophenone [stenutz.eu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2',4'-Dimethoxypropiophenone (CAS 831-00-5)

Introduction: Positioning a Key Synthetic Intermediate

2',4'-Dimethoxypropiophenone, registered under CAS number 831-00-5, is an aromatic ketone that serves as a valuable intermediate in advanced organic synthesis.[1][] Structurally, it is a propiophenone core substituted with two methoxy groups at the 2' and 4' positions of the phenyl ring.[3][4] This substitution pattern, featuring two potent electron-donating groups, renders the aromatic ring highly activated towards further chemical transformations while also defining the molecule's electronic and physical properties. Its utility is primarily found in the construction of more complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed for professionals in chemical research and development.

Physicochemical Properties

A clear understanding of a compound's physical properties is foundational to its application in experimental work. These values dictate appropriate solvents for reactions and purification, as well as storage conditions.

| Property | Value | Source |

| CAS Number | 831-00-5 | [1][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3][6] |

| Molecular Weight | 194.23 g/mol | [1][3][6] |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-1-one | [3] |

| Synonyms | Propiophenone, 2',4'-dimethoxy- | [1][4] |

| Appearance | White to pale yellow solid/crystals | [5] |

| Melting Point | 76-80 °C | [6][7] |

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and common route to 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[8] This classic electrophilic aromatic substitution reaction is highly effective due to the specific electronic nature of the starting material.

Mechanistic Rationale: The Role of Activating Groups

The choice of 1,3-dimethoxybenzene as the substrate is critical. The two methoxy (-OCH₃) groups are strong activating groups, donating electron density into the aromatic ring via resonance. This significantly increases the ring's nucleophilicity, making it more susceptible to attack by the electrophile compared to unsubstituted benzene.[9]

Furthermore, these groups are ortho, para-directing. In this specific case:

-

The C4 position is para to the C1 methoxy group.

-

The C2 position is ortho to the C1 methoxy group.

-

The C6 position is ortho to the C1 methoxy group.

Acylation occurs predominantly at the C4 position (which becomes the C4' position in the product). This is due to the combined directing effects of both methoxy groups and steric hindrance, which makes the C4 position the most electronically enriched and accessible site for the incoming electrophile.

Caption: Logical flow of the Friedel-Crafts acylation reaction.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1,3-Dimethoxybenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

-

Electrophile Formation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[9][10]

-

Aromatic Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine. The basic wash removes any unreacted acid chloride and phenolic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 2',4'-Dimethoxypropiophenone.

Part 2: Analytical Characterization and Workflow

Confirming the identity and purity of the synthesized product is a non-negotiable step in chemical research. A multi-modal spectroscopic approach provides a self-validating system for structural elucidation.[11][12]

Caption: A standard workflow for purifying and validating a synthesized compound.

Spectroscopic Signature

The following data are predictive, based on the known structure, and represent the expected results from spectroscopic analysis.[13][14][15]

-

¹H NMR (Proton NMR):

-

Aromatic Region: Three protons in a complex splitting pattern (an ABC system) between δ 6.4-7.6 ppm. The proton at the 6' position will be a doublet, the one at the 5' position a doublet of doublets, and the one at the 3' position a doublet.

-

Aliphatic Chain: A quartet at approximately δ 2.9 ppm corresponding to the two protons of the methylene (-CH₂-) group, coupled to the methyl group. A triplet at approximately δ 1.1 ppm for the three protons of the terminal methyl (-CH₃) group.

-

Methoxy Groups: Two sharp singlets, each integrating to 3H, at approximately δ 3.8-3.9 ppm, corresponding to the two non-equivalent -OCH₃ groups.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl: A peak in the downfield region, around δ 200-205 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 100-165 ppm range. The carbons attached to the oxygen atoms (C2' and C4') will be the most downfield.

-

Aliphatic Carbons: A signal for the -CH₂- group around δ 35 ppm and a signal for the -CH₃ group around δ 8 ppm.

-

Methoxy Carbons: Two signals around δ 55-56 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1660-1675 cm⁻¹. This is characteristic of an aryl ketone conjugated with the aromatic ring.

-

C-O Stretches: Two distinct bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkages.

-

Aromatic C-H Stretches: Signals appearing just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragments: A significant peak at m/z = 165 (loss of the ethyl group, -C₂H₅) and a base peak at m/z = 135 (the 2,4-dimethoxybenzoyl cation).

-

Part 3: Synthetic Utility and Potential Transformations

2',4'-Dimethoxypropiophenone is not typically an end-product but rather a versatile building block.[][5] Its chemical reactivity is centered around three main areas: the ketone carbonyl group, the activated aromatic ring, and the α-protons of the propyl chain. This trifecta of reactive sites allows for diverse downstream modifications.

Caption: Key reactive sites and potential downstream products.

-

Ketone Modifications: The carbonyl group can be easily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), creating a new chiral center. It can also undergo reactions like reductive amination to introduce nitrogen-containing functionalities.

-

Aromatic Ring Substitution: Despite being heavily substituted, the remaining positions on the aromatic ring (3', 5', and 6') are activated and can undergo further electrophilic aromatic substitution, such as nitration or halogenation, to introduce additional functional groups.

-

Alpha-Carbon Chemistry: The methylene protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions. Alternatively, this position can be halogenated to create a reactive handle for subsequent nucleophilic substitution.

The strategic combination of these transformations allows for the construction of complex molecular scaffolds from this relatively simple starting material, highlighting its importance in synthetic programs aimed at discovering new bioactive molecules.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 2',4'-Dimethoxypropiophenone.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Skin Irritation (Category 2) [3]

-

Serious Eye Irritation (Category 2) [3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [3]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16] Avoid breathing dust or vapors.[17]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[16][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][17]

References

-

2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020. PubChem, National Institutes of Health. [Link]

-

1-(2,4-Dimethoxyphenyl)-1-propanone. CAS Common Chemistry. [Link]

-

2',4'-dimethoxypropiophenone. Stenutz. [Link]

-

2,4,5-Trimethoxypropiophenone. Grokipedia. [Link]

-

Friedel-Crafts Acylation. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. [Link]

-

Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Cheméo. [Link]

-

2-methoxypropiophenone Safety Data Sheets(SDS). LookChem. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. SpringerLink. [Link]

- Synthesis method of 2-methoxy-4-hydroxypropiophenone.

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]

-

sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. The Good Scents Company. [Link]

-

What is the synthesis of 2-Methoxypropene and its importance in pharmaceutical synthesis? Chemsrc. [Link]

-

Synthesis of p-methoxy-propiophenone. PrepChem.com. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. No Added Chemicals. [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Peertechz Publications. [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]

-

Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Research Journal of Pharmacy and Nursing. [Link]

- One prepares the method for 2,4-dimethoxy-acetophenone.

Sources

- 1. scbt.com [scbt.com]

- 3. 2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. nbinno.com [nbinno.com]

- 6. 2' 4'-DIMETHOXYPROPIOPHENONE 97 | CAS: 831-00-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 2',4'-dimethoxypropiophenone [stenutz.eu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Khan Academy [khanacademy.org]

- 11. openreview.net [openreview.net]

- 12. rjpn.org [rjpn.org]

- 13. youtube.com [youtube.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2',4'-Dimethoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2',4'-Dimethoxypropiophenone (CAS No: 831-00-5), a valuable aromatic ketone intermediate in various synthetic pathways. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but a detailed interpretation grounded in established spectroscopic principles. The methodologies for data acquisition are also detailed to ensure reproducibility and provide a framework for in-house validation.

Molecular Structure and Spectroscopic Overview

2',4'-Dimethoxypropiophenone possesses a propiophenone core with two methoxy groups substituted on the aromatic ring at positions 2' and 4'. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in complex reaction mixtures.

Figure 2: Workflow for ¹H NMR data acquisition and processing.

1.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2',4'-Dimethoxypropiophenone [1]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~203 | C=O (Ketone) |

| ~164 | C-4' |

| ~160 | C-2' |

| ~132 | C-6' |

| ~121 | C-1' |

| ~105 | C-5' |

| ~98 | C-3' |

| ~55.8 | OCH₃ |

| ~55.5 | OCH₃ |

| ~36 | -CH₂- |

| ~8.5 | -CH₃ |

-

Carbonyl Carbon: The signal significantly downfield at approximately 203 ppm is characteristic of a ketone carbonyl carbon. [2]* Aromatic Carbons: The six signals in the aromatic region (98-164 ppm) correspond to the six carbons of the benzene ring. The carbons attached to the electron-donating methoxy groups (C-2' and C-4') are shifted downfield, while the others appear at relatively upfield positions.

-

Methoxy Carbons: The two signals around 55 ppm are assigned to the carbons of the two methoxy groups. [3]* Aliphatic Carbons: The signals at approximately 36 ppm and 8.5 ppm are attributed to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group, respectively.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2',4'-Dimethoxypropiophenone in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final decoupled ¹³C NMR spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2',4'-Dimethoxypropiophenone [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1665 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1580 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260, ~1030 | Strong | C-O stretch (aryl ether) |

-

C-H Stretching: The absorptions around 2970 cm⁻¹ are typical for C-H stretching vibrations of the aliphatic ethyl and methoxy groups.

-

Carbonyl Stretching: A strong, sharp absorption band at approximately 1665 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ketone functional group. The position of this band is characteristic of an aromatic ketone, where conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone. [5]* Aromatic C=C Stretching: The bands in the 1600-1580 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.

-

C-O Stretching: The strong absorptions around 1260 cm⁻¹ and 1030 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy) groups, respectively. [6]

-

Sample Preparation: Grind 1-2 mg of 2',4'-Dimethoxypropiophenone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [7][8]2. Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Figure 3: Workflow for FT-IR data acquisition using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2',4'-Dimethoxypropiophenone [4]

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | High | [M - C₂H₅]⁺ |

| 135 | Low | [M - C₂H₅ - CO]⁺ |

-

Molecular Ion: The peak at m/z 194 corresponds to the molecular weight of 2',4'-Dimethoxypropiophenone (C₁₁H₁₄O₃) and represents the intact molecule that has lost one electron. [4]* Major Fragmentation Pathways: The fragmentation of propiophenone derivatives is often dominated by cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group (α-cleavage).

-

Loss of an Ethyl Radical: The most abundant fragment ion is typically observed at m/z 165, resulting from the loss of an ethyl radical (•C₂H₅) from the molecular ion. This forms a stable 2,4-dimethoxybenzoyl cation.

-

Loss of Carbon Monoxide: A subsequent fragmentation of the m/z 165 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a 2,4-dimethoxyphenyl cation at m/z 135.

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation. [9][10]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Figure 4: Primary fragmentation pathway of 2',4'-Dimethoxypropiophenone in EI-MS.

Conclusion

The combined spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2',4'-Dimethoxypropiophenone. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the presence of the ethyl and methoxy groups. The IR spectrum verifies the presence of the key functional groups, namely the aromatic ketone and ether linkages. Finally, the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This in-depth guide serves as a valuable resource for researchers working with this compound, enabling confident identification and quality control.

References

-

NIST. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023, September 26). In YouTube. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2',4'-Dimethoxypropiophenone. In PubChem. Retrieved January 18, 2026, from [Link]

-

Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). In University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). In University of California, Los Angeles. Retrieved January 18, 2026, from [Link]

-

Chem LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Chem LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In University of Alberta. Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). In University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Propiophenone, 3',4'-dimethoxy-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). In ResearchGate. Retrieved January 18, 2026, from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. In UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. In UC Davis. Retrieved January 18, 2026, from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. In SlideShare. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. In YouTube. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. In NIH. Retrieved January 18, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. In Shimadzu. Retrieved January 18, 2026, from [Link]

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. In YouTube. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. In ResearchGate. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2',4'-Dihydroxypropiophenone. In PubChem. Retrieved January 18, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. In Shimadzu. Retrieved January 18, 2026, from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. In AZoM. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. In NIH. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. In ResearchGate. Retrieved January 18, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. In Oregon State University. Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. In Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. In YouTube. Retrieved January 18, 2026, from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. In Compound Interest. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. In Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, D2O, predicted) (NP0083413) [np-mrd.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. 1-Propanone, 1-(2,4-dimethoxyphenyl)- [webbook.nist.gov]

- 5. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Propanone, 1-(2,4-dimethoxyphenyl)- [webbook.nist.gov]

- 8. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Structural Elucidation of 2',4'-Dimethoxypropiophenone

Introduction: The Analytical Imperative

In the realms of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational requirement. 2',4'-Dimethoxypropiophenone (C₁₁H₁₄O₃), a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various organic compounds. Its precise structural characterization is paramount to ensuring the integrity of subsequent reactions and the purity of final products. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance. We will move beyond a mere listing of data to explore the causal logic behind the analytical workflow, providing researchers and drug development professionals with a robust framework for structural verification.

Chapter 1: Foundational Analysis via Mass Spectrometry

Expertise & Experience: The first step in any structural elucidation puzzle is to determine the molecular weight and, if possible, the molecular formula of the unknown. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition. Electron Ionization (EI) is a common technique that not only provides the molecular ion but also induces fragmentation, offering valuable clues about the molecule's substructures.

The expected molecular formula for 2',4'-Dimethoxypropiophenone is C₁₁H₁₄O₃, with a monoisotopic mass of 194.0943 g/mol . The fragmentation pattern is particularly diagnostic for this class of compounds. The most favorable cleavage is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent ethyl group. This results in a stable acylium ion, which is often the base peak in the spectrum.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose structural motifs.

Data Presentation: Mass Spectrometry

| m/z | Relative Intensity | Proposed Fragment | Structural Information |

| 194 | ~15% | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 165 | 100% | [M - C₂H₅]⁺ | Base Peak. Loss of the ethyl group via α-cleavage, confirming the propiophenone core. |

| 151 | ~20% | [M - C₂H₅ - CH₂]⁺ | Loss of a methylene radical from the m/z 165 fragment. |

| 135 | ~35% | [M - C₂H₅ - OCH₂]⁺ | Subsequent loss of a methoxy radical. |

| 122 | ~10% | [C₇H₆O₂]⁺ | Further fragmentation of the aromatic ring. |

| 77 | ~15% | [C₆H₅]⁺ | Phenyl fragment, common in aromatic compounds. |

Visualization: Mass Spectrometry Fragmentation Pathway

Below is a diagram illustrating the primary fragmentation pathway for 2',4'-Dimethoxypropiophenone.

Caption: Primary EI fragmentation of 2',4'-Dimethoxypropiophenone.

Chapter 2: Functional Group Identification with Infrared Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is an indispensable and rapid technique for identifying the functional groups present in a molecule. The principle rests on the absorption of specific frequencies of IR radiation by molecular bonds, causing them to vibrate. For 2',4'-Dimethoxypropiophenone, we anticipate several key absorptions: a strong C=O stretch for the ketone, C-O stretches for the two methoxy ether groups, sp² C-H stretches for the aromatic ring, and sp³ C-H stretches for the aliphatic ethyl and methyl groups. The position of the carbonyl (C=O) stretch is particularly informative; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[1]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Data Presentation: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmation |

| ~3070-3000 | Medium | Aromatic C-H Stretch | Presence of an aromatic ring. |

| ~2980-2840 | Medium | Aliphatic C-H Stretch | Confirms -CH₃ and -CH₂- groups. |

| ~1675 | Strong, Sharp | C=O Stretch (Aryl Ketone) | Key evidence for a ketone conjugated with an aromatic ring. [1] |

| ~1610, ~1580 | Medium-Strong | C=C Aromatic Ring Stretch | Confirms the benzene ring backbone. |

| ~1260 | Strong | Aryl-O Stretch (Asymmetric) | Confirms the presence of the Ar-O-CH₃ ether linkage. |

| ~1025 | Strong | Aryl-O Stretch (Symmetric) | Confirms the presence of the Ar-O-CH₃ ether linkage. |

The strong, sharp absorption around 1675 cm⁻¹ is highly characteristic of an aryl ketone and serves as a primary piece of evidence for the proposed structure.[1]

Chapter 3: Definitive Structural Mapping with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[2] It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between nuclei (spin-spin coupling). By combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the molecular framework with absolute confidence.

Visualization: Overall Structural Elucidation Workflow

Caption: Integrated workflow for structural elucidation.

One-Dimensional NMR: ¹H and ¹³C Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum shows the number of unique carbon environments.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ for ¹³C. Integrate the ¹H NMR signals.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-1 | ~1.15 | Triplet (t) | 7.4 | 3H | -CO-CH₂-CH₃ |

| H-2 | ~2.88 | Quartet (q) | 7.4 | 2H | -CO-CH₂ -CH₃ |

| H-3 | ~3.85 | Singlet (s) | - | 3H | C4'-OCH₃ |

| H-4 | ~3.88 | Singlet (s) | - | 3H | C2'-OCH₃ |

| H-5 | ~6.45 | Doublet (d) | 2.3 | 1H | H-3' |

| H-6 | ~6.50 | Doublet of Doublets (dd) | 8.5, 2.3 | 1H | H-5' |

| H-7 | ~7.65 | Doublet (d) | 8.5 | 1H | H-6' |

| Label | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~8.5 | -CO-CH₂-C H₃ |

| C-2 | ~35.8 | -CO-C H₂-CH₃ |

| C-3 | ~55.5 | C4'-OC H₃ |

| C-4 | ~55.8 | C2'-OC H₃ |

| C-5 | ~98.4 | C-3' |

| C-6 | ~105.2 | C-5' |

| C-7 | ~120.8 | C-1' |

| C-8 | ~132.5 | C-6' |

| C-9 | ~160.5 | C-2' |

| C-10 | ~164.0 | C-4' |

| C-11 | ~202.5 | C =O |

Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are required to unambiguously connect the atoms.[3][4]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect a correlation between the methyl (H-1) and methylene (H-2) protons of the ethyl group, and between the adjacent aromatic protons (H-5' and H-6').[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each protonated carbon.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations include the methylene protons (H-2) to the carbonyl carbon (C-11) and the aromatic carbon C-1', and the aromatic proton H-6' to the carbonyl carbon (C-11).[2][6]

This diagram illustrates the critical long-range correlations that lock the molecular structure in place.

Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.

Chapter 4: Synthesis and Final Confirmation

The collective data from MS, IR, and NMR form a self-consistent and mutually reinforcing dataset.

-

Mass Spectrometry established the correct molecular formula (C₁₁H₁₄O₃) and showed a key fragmentation corresponding to the loss of an ethyl group, pointing to a propiophenone structure.

-

Infrared Spectroscopy confirmed the presence of an aryl ketone (C=O at ~1675 cm⁻¹), aromatic C=C bonds, and ether (C-O) linkages.

-

¹H and ¹³C NMR provided the exact count of unique proton and carbon environments. The chemical shifts and coupling patterns were consistent with a 1,2,4-trisubstituted aromatic ring and a propiophenone side chain.

-

2D NMR (COSY, HSQC, and HMBC) provided the final, unambiguous proof of connectivity. HMBC correlations connected the ethyl group to the carbonyl, the carbonyl to the C-1' position of the ring, and established the relative positions of the two methoxy groups at C-2' and C-4'.

This systematic and multi-faceted analytical approach allows for the unequivocal structural elucidation of 2',4'-Dimethoxypropiophenone. The congruence across all spectroscopic techniques provides the high degree of certainty required in scientific research and development.

References

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Modgraph (2003). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Canadian Science Publishing (1967). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available at: [Link]

- Google Patents. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.

-

Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0013744). Available at: [Link]

-

YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

- Google Patents. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.

-

ACS Publications (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methoxypropane. Available at: [Link]

-

McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACS Publications (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Available at: [Link]

-

Chemistry LibreTexts (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

Sources

- 1. 4'-Methoxypropiophenone | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. emerypharma.com [emerypharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Architectural Significance of Propiophenone in Synthesis

An In-Depth Technical Guide to the Fundamental Reactivity of the Propiophenone Functional Group

Electronic Profile and Overview of Reactive Centers

The reactivity of propiophenone is dictated by the interplay of its constituent parts. The carbonyl group (C=O) is inherently polar, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. The adjacent phenyl ring exerts a deactivating, meta-directing influence on electrophilic aromatic substitution due to its electron-withdrawing inductive effect. The ethyl group, specifically the α-methylene (-CH₂-) protons, are acidic (pKa ≈ 19-20 in DMSO) and susceptible to deprotonation by strong bases to form a resonance-stabilized enolate.[4] These features establish three primary loci for chemical transformation:

-

The Electrophilic Carbonyl Carbon: A target for nucleophiles.

-

The Acidic α-Carbon: The origin of enolate-mediated reactivity.

-

The Aromatic Ring: A substrate for electrophilic substitution, albeit deactivated.

Figure 1: The three primary reactive centers of the propiophenone molecule.

Reactions at the Carbonyl Group: Nucleophilic Addition and Reduction

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity underpins some of the most fundamental transformations of propiophenone, including reductions to alcohols and the formation of new carbon-carbon bonds.

Reduction to Alcohols

The conversion of the carbonyl to a hydroxyl group can be achieved through two primary methods: hydride reduction and catalytic hydrogenation.

-

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) in alcoholic solvents (methanol or ethanol) provide a mild and efficient method to reduce propiophenone to 1-phenyl-1-propanol.[5] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. This method is highly selective for aldehydes and ketones, leaving other functional groups like esters or amides untouched.

-

Catalytic Hydrogenation: This process involves the use of H₂ gas in the presence of a metal catalyst.[6][7] Palladium on carbon (Pd/C) is a common choice, though ruthenium (Ru) and rhodium (Rh) catalysts are also effective, sometimes offering different selectivity profiles.[8][9] Catalytic hydrogenation is a powerful technique but can also reduce other unsaturated systems, such as alkenes or aromatic rings, under more forcing conditions (higher pressure and temperature).[7] Asymmetric hydrogenation using chiral catalysts can achieve high enantioselectivity, a critical consideration in pharmaceutical synthesis.[10]

Complete Deoxygenation to a Methylene Group

For synthetic strategies requiring the complete removal of the carbonyl oxygen to form an alkane (propylbenzene), two classic named reactions are employed, chosen based on the substrate's stability to acid or base. This two-step sequence of Friedel-Crafts acylation followed by carbonyl reduction is a superior method for synthesizing straight-chain alkylbenzenes, avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylation.[11][12][13]

Figure 2: Primary pathways for the reduction of the propiophenone carbonyl group.

-

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[14] It is highly effective for aryl-alkyl ketones that are stable in strong acid.[15] The precise mechanism is complex and thought to occur on the surface of the zinc, involving organozinc intermediates.[13]

-

Wolff-Kishner Reduction: As a complementary method for acid-sensitive substrates, the Wolff-Kishner reduction employs hydrazine (N₂H₄) and a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene glycol.[16][17] The reaction proceeds through the initial formation of a hydrazone, which is then deprotonated by the base. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂) drives the reaction to completion, yielding the alkane.[17][18]

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zn(Hg), conc. HCl[13] | N₂H₄, KOH (or other strong base), heat[16] |

| Conditions | Strongly acidic, aqueous, reflux | Strongly basic, anhydrous, high temp (>180 °C)[11] |

| Substrate Suitability | Acid-stable compounds | Base-stable compounds[17] |

| Advantages | Effective for aryl-alkyl ketones | Good for acid-sensitive or high-MW compounds |

| Limitations | Unsuitable for acid-labile groups (e.g., acetals, esters) | Unsuitable for base-labile groups or sterically hindered ketones |

Reactivity at the α-Carbon: The Power of the Enolate

The protons on the carbon adjacent to the carbonyl (the α-carbon) are significantly more acidic than typical alkane protons. This acidity allows for the formation of a nucleophilic enolate ion upon treatment with a suitable base.[4] The resulting enolate is a versatile intermediate for forming new carbon-carbon bonds.

Figure 3: General scheme for the formation and reaction of the propiophenone enolate.

Aldol Condensation

The aldol reaction is a classic C-C bond-forming strategy. The enolate of propiophenone can act as a nucleophile, attacking the carbonyl carbon of an aldehyde (like benzaldehyde) or another ketone.[19][20] The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone (a chalcone derivative).[20] The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the clean, irreversible formation of the enolate, providing excellent control over the reaction.[21]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes to the cooled solvent. To this, add a solution of propiophenone in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.[21]

-

Aldehyde Addition: Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the enolate solution. The reaction is typically rapid. Monitor progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[21]

-

Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude β-hydroxy ketone by flash column chromatography on silica gel.

α-Alkylation

The propiophenone enolate can also be alkylated by reaction with electrophiles such as alkyl halides. This reaction is a direct method for constructing a more complex carbon skeleton at the α-position. A significant modern advancement in this area is the concept of "hydrogen borrowing" alkylation, which uses alcohols as alkylating agents in the presence of a transition metal catalyst. This approach is atom-economical and avoids the use of toxic alkyl halides.[22]

α-Halogenation and Oxidation